![molecular formula C16H10N2O2S2 B8790067 2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL CAS No. 10398-63-7](/img/structure/B8790067.png)
2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol is a compound that belongs to the class of thiazolo[5,4-d]thiazole derivatives. These compounds are known for their electron-deficient systems, high oxidative stability, and rigid planar structures, which enable efficient intermolecular π–π overlap .
Vorbereitungsmethoden
The synthesis of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol typically involves a condensation reaction. One reported method involves the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction conditions include the use of solvents such as dimethylformamide (DMF) and the addition of dithiooxamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light photocatalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organobase-modulated solvothermal conditions and the use of oxidants like O₂ . Major products formed from these reactions include imines and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) for photocatalytic applications
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol involves its electron-deficient thiazolo[5,4-d]thiazole core, which facilitates efficient electron transfer processes . This property is crucial for its photocatalytic activity, where it acts as a photoactive unit to generate reactive oxygen species (ROS) under visible light irradiation . The molecular targets and pathways involved include the activation of O₂ and the formation of superoxide anions (O₂•-) as key reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol include other thiazolo[5,4-d]thiazole derivatives and compounds with similar electron-deficient cores, such as thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers . Compared to these compounds, 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol exhibits superior photocatalytic activity and stability, making it a unique and valuable compound for various applications .
Eigenschaften
CAS-Nummer |
10398-63-7 |
---|---|
Molekularformel |
C16H10N2O2S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[5-(2-hydroxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H10N2O2S2/c19-11-7-3-1-5-9(11)13-17-15-16(21-13)18-14(22-15)10-6-2-4-8-12(10)20/h1-8,19-20H |
InChI-Schlüssel |
SRSPQANHRYSNLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.